2-(4-Fluoro-3-methylphenyl)pyrrole
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Overview
Description
2-(4-Fluoro-3-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the direct fluorination of pyrrole rings using electrophilic fluorinating agents such as xenon difluoride .
Industrial Production Methods
Industrial production of fluorinated pyrroles often involves scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance. Additionally, the use of electrophilic fluorination methods allows for the selective introduction of fluorine atoms into the pyrrole ring .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)pyrrole has several scientific research applications:
Medicinal Chemistry: Fluorinated pyrroles are investigated for their potential as anti-inflammatory agents, stable GnRH receptor antagonists, and inhibitors of HCV NS5B polymerase.
Agrochemicals: Fluorinated pyrrole derivatives, such as chlorfenapyr, are used as broad-spectrum insecticides.
Materials Science: The unique properties of fluorinated pyrroles make them valuable in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HCV NS5B polymerase, the compound interferes with the replication of the hepatitis C virus by binding to the polymerase enzyme and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar chemical properties.
3-Fluoropyrrole: Differing in the position of the fluorine atom, leading to variations in reactivity and biological activity.
4-Fluoro-3-methylphenylpyrrole: A structural isomer with different substitution patterns.
Uniqueness
2-(4-Fluoro-3-methylphenyl)pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the phenyl ring can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10FN |
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Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI Key |
ZCBICTPYLZADFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CN2)F |
Origin of Product |
United States |
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